1-Benzylazetidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

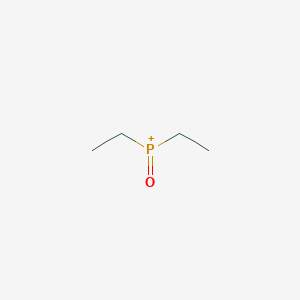

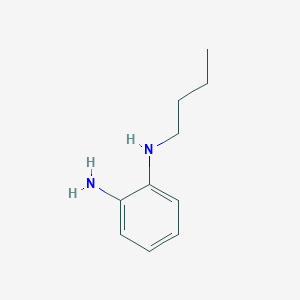

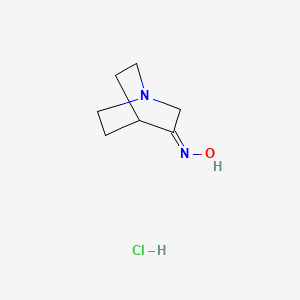

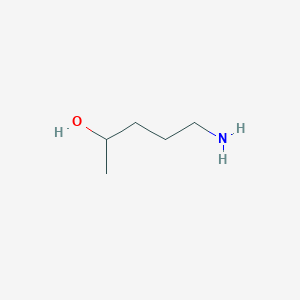

1-Benzylazetidin-3-amine is a chemical compound that is part of the azetidine family, which are four-membered heterocyclic compounds containing a nitrogen atom. The compound is of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and its role in chemical reactions that could lead to the development of new materials or drugs.

Synthesis Analysis

The synthesis of azetidine derivatives, including those related to 1-Benzylazetidin-3-amine, has been explored in several studies. For instance, the preparation of 1-benzylazetidin-3-ol, a closely related compound, has been optimized for industrial applications. This optimized process starts with commercially available benzylamine and aims to produce azetidin-3-ol hydrochloride, which is an important intermediate for substituted azetidine . Additionally, azetidine derivatives have been synthesized through the reaction of 1-t-butylazetidinyl-3 tosylate with amines, which could potentially be applied to the synthesis of 1-Benzylazetidin-3-amine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which imparts strain and reactivity to the molecule. The substitution of the azetidine ring, such as the benzyl group in 1-Benzylazetidin-3-amine, can significantly influence the chemical behavior and physical properties of the compound. The structure of azetidine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, as demonstrated in the synthesis of novel azetidine-2-one derivatives .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions due to their strained ring system and reactive nitrogen atom. For example, the reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans leads to the formation of 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions . Furthermore, azetidine-2-one derivatives have been used as synthons in the synthesis of nonproteinogenic amino acids, showcasing the versatility of azetidine compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as the benzyl group can affect the compound's boiling point, solubility, and stability. The reactivity of azetidine derivatives is also a key aspect of their chemical properties, as seen in their ability to undergo ring-opening reactions and participate in the synthesis of complex molecules like 1,4-benzodiazepines . The evaluation of these properties is essential for the development of azetidine-based pharmaceuticals and materials.

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- 1-Benzylazetidin-3-amine is used in the synthesis of 3-amino-1-benzhydrylazetidine . The process involves reacting commercially available benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . The mesylate intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at 70°C . This procedure affords the titled compound as mono acetate salt in 72–84% yield .

-

Medicinal Chemistry

-

Pharmacological Research

- Azetidines, such as 1-Benzylazetidin-3-amine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

-

Biological Research

-

Polymer Chemistry

- Azetidines, such as 1-Benzylazetidin-3-amine, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

-

Reactivity Studies

- Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The unique reactivity of azetidines, driven by considerable ring strain, can be triggered under appropriate reaction conditions . This has led to the development of new synthetic methodologies and the discovery of novel compounds .

-

Drug Discovery

-

Chiral Templates

-

Materials Templating

-

Non-Viral Gene Transfection

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

Azetidines, such as 1-Benzylazetidin-3-amine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . Future research directions may focus on the synthesis, reactivity, and application of azetidines .

Eigenschaften

IUPAC Name |

1-benzylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUJUFXZZAOGQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436618 |

Source

|

| Record name | 1-benzylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazetidin-3-amine | |

CAS RN |

223381-58-6 |

Source

|

| Record name | 1-benzylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)